molecular formula C9H16N2O2 B13666482 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid

7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid

Cat. No.: B13666482
M. Wt: 184.24 g/mol
InChI Key: YICJASMPIWRPHJ-UHFFFAOYSA-N
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Description

7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is a diazirine-containing compound. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. These compounds are known for their photo-reactive properties, making them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid typically involves the following steps:

    Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.

    Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.

    Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.

    Oxidation: The diaziridine is oxidized to form the desired diazirine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium-based reagents, iodine, silver oxide.

    Reduction: Hydrogenation catalysts.

    Substitution: UV light activation.

Major Products:

    Oxidation: Formation of diazirine from diaziridine.

    Reduction: Conversion of diazirine to diaziridine.

    Substitution: Formation of carbene intermediates that can insert into various bonds (C-H, N-H, O-H).

Scientific Research Applications

7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is widely used in scientific research due to its photo-reactive properties. Some key applications include:

Mechanism of Action

The primary mechanism of action for 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid involves the formation of highly reactive carbene intermediates upon UV light activation. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies, where the compound can be used to “freeze” interactions between biomolecules .

Comparison with Similar Compounds

  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
  • 4-(3-Methyl-3H-diazirin-3-yl)butanoic acid
  • 2-(3-Methyl-3H-diazirin-3-yl)ethanol

Comparison: 7-(3-Methyl-3H-diazirin-3-YL)heptanoic acid is unique due to its longer carbon chain, which can influence its reactivity and the types of interactions it can participate in. Compared to shorter-chain diazirine compounds, it may offer different spatial configurations and binding properties, making it suitable for specific applications where longer linker arms are advantageous .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

7-(3-methyldiazirin-3-yl)heptanoic acid

InChI

InChI=1S/C9H16N2O2/c1-9(10-11-9)7-5-3-2-4-6-8(12)13/h2-7H2,1H3,(H,12,13)

InChI Key

YICJASMPIWRPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCC(=O)O

Origin of Product

United States

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